Benzophenone dimethyl ketal
Overview
Description
Synthesis Analysis
The synthesis of benzophenone dimethyl ketal involves the acetalization reaction between benzophenone and methanol, facilitated by the use of solid acid catalysts. This reaction has been successfully carried out with cyclohexanone, acetophenone, and benzophenone, highlighting the crucial role of the catalyst's textural properties, such as acid amount and adsorption properties (surface area and pore volume), in determining the catalytic activity (Thomas, Prathapan, & Sugunan, 2005). Additionally, the molecular size of the reactants and products influences the acetalization ability, with the hydrophobicity of catalysts like cerium exchanged montmorillonite showing maximum activity due to an optimum number of acidic sites and dehydration ability (Thomas & Sugunan, 2006).
Molecular Structure Analysis
Benzophenone dimethyl ketal's molecular structure, characterized by its acetal formation, is a result of the reaction between ketones and methanol. This structure has been analyzed through various spectroscopic techniques, including infrared spectra, which have provided differentiation methods between dimethyl, diethyl, and ethyl methyl acetals, as well as between benzaldehyde acetals and benzophenone ketals (Wladislaw, Giora, & Vicentini, 1966).
Chemical Reactions and Properties
The chemical reactions involving benzophenone dimethyl ketal extend to its use in various catalytic processes. For instance, a dimethyltin(IV) compound derived from a Schiff base was employed as a catalyst for the Baeyer–Villiger oxidation of ketones to esters or lactones, demonstrating the compound's catalytic versatility (Martins, Hazra, Silva, & Pombeiro, 2016). Additionally, the acetal exchange reactions of benzophenone dimethyl ketal with methyl α-D-glucopyranoside further exhibit its reactivity, producing various acetals and showcasing the chemical properties of benzophenone ketals in reaction mechanisms (Evans, Parrish, & Long, 1967).
Physical Properties Analysis
The physical properties of benzophenone dimethyl ketal, such as solvatochromism, have been studied to determine the solvent effects on its UV/Vis-absorption shifts. These shifts are mainly attributed to the hydrogen-bond donor acidity and dipolarity/polarizability of the solvent, offering insights into the compound's interaction with different media (Spange & Keutel, 1992).
Chemical Properties Analysis
The chemical properties of benzophenone dimethyl ketal are highlighted by its role in the photocatalytic synthesis of complex molecules, such as dimethyl cubane-1,4-dicarboxylate, where it acts as an effective photosensitizer. This showcases its utility in facilitating energy transfer processes in synthetic organic chemistry (Prentice, Martin, Morrison, Smith, & Zysman‐Colman, 2023).
Scientific Research Applications
Catalytic Activity in Synthesis
Benzophenone dimethyl ketal is involved in the synthesis of dimethyl acetals of various ketones. Research shows the synthesis of dimethyl acetals of carbonyl compounds, such as cyclohexanone, acetophenone, and benzophenone, using solid acid catalysts. The effectiveness of these catalysts depends on their textural properties, such as acid amount and adsorption characteristics. For example, cerium-exchanged montmorillonite shows significant activity due to its hydrophobicity and optimum number of acidic sites (Thomas, Prathapan, & Sugunan, 2005).
Influence in Acetalization Reactions
In acetalization reactions, benzophenone dimethyl ketal demonstrates varying reactivities. Large pore zeolites and mesoporous K-10 montmorillonite clay have been utilized as catalysts for these reactions. The molecular sizes of ketones, including benzophenone, significantly influence their acetalization ability over catalysts. The activity of ketones in these reactions follows a specific order, with benzophenone showing varying reactivity levels (Thomas & Sugunan, 2005).
Applications in Photochemistry
Benzophenone dimethyl ketal is relevant in photochemistry, particularly in photopolymerization processes. Aromatic ketones, including benzophenone, are known for their excellent optical characteristics, making them useful in the photoinitiation of polymerization processes. Their adaptability for bearing different functionalities and applications in various modes of photopolymerization is a key area of interest (Dadashi-Silab, Aydogan, & Yagcı, 2015).
Environmental Impact and Degradation
The degradation and environmental impact of benzophenone derivatives, including benzophenone dimethyl ketal, are areas of research. Co-composting of food waste with sawdust and mature compost has shown to effectively treat high concentrations of benzophenone, with a high removal efficiency. This suggests potential for using co-composting as a treatment technology for degrading benzophenone and similar organic pollutants (Lin et al., 2021).
Safety And Hazards
Benzophenone dimethyl ketal may cause cancer and may cause damage to organs (Liver, Kidney) through prolonged or repeated exposure if swallowed . It is also toxic to aquatic life and harmful to aquatic life with long-lasting effects . Fine dust dispersed in air may ignite, and dust can form an explosive mixture in air .
Relevant Papers There are several papers that discuss the chemistry of ketyl radicals, which includes Benzophenone dimethyl ketal . These papers highlight recent developments in the chemistry of ketyl radicals, different strategies for ketyl radical generation, their creative use in new synthetic protocols, strategies for the control of enantioselectivity, and detailed mechanisms where appropriate .
properties
IUPAC Name |
[dimethoxy(phenyl)methyl]benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O2/c1-16-15(17-2,13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYRVXYOKUZSUDA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=CC=CC=C1)(C2=CC=CC=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90176884 | |
Record name | 1,1'-(Dimethoxymethylene)bisbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90176884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzophenone dimethyl ketal | |
CAS RN |
2235-01-0 | |
Record name | 1,1′-(Dimethoxymethylene)bis[benzene] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2235-01-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1'-(Dimethoxymethylene)bisbenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002235010 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2235-01-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82332 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,1'-(Dimethoxymethylene)bisbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90176884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1'-(dimethoxymethylene)bisbenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.081 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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